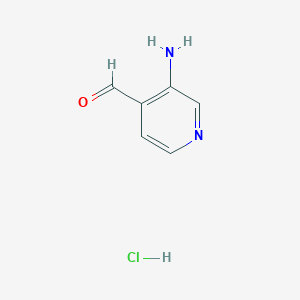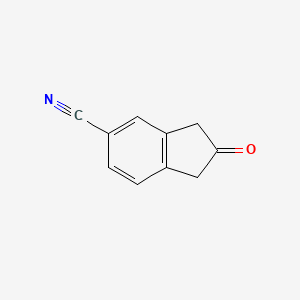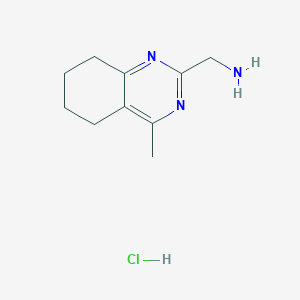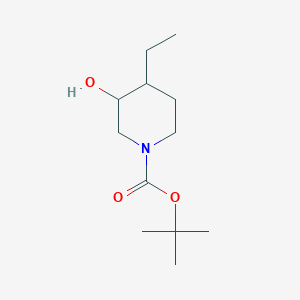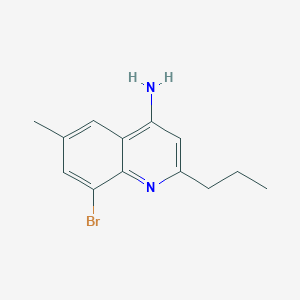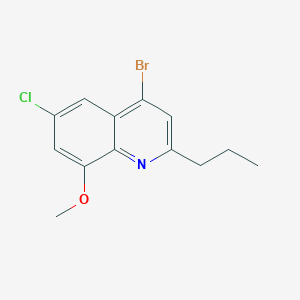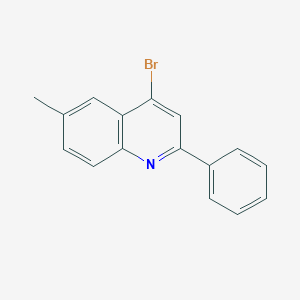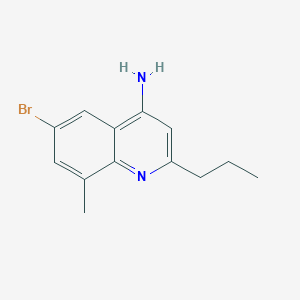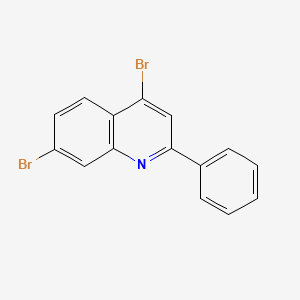
4-Bromo-8-methyl-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Bromo-8-methyl-2-phenylquinoline is a chemical compound with the molecular formula C16H12BrN and a molecular weight of 298.18 . It is used for proteomics research .
Synthesis Analysis
The synthesis of quinoline derivatives like 4-Bromo-8-methyl-2-phenylquinoline has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 4-Bromo-8-methyl-2-phenylquinoline consists of a quinoline core, which is a heterocyclic aromatic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a bromine atom and a methyl group attached to the quinoline core .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-8-methyl-2-phenylquinoline are not mentioned in the search results, quinoline derivatives in general are known to undergo a wide range of reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
4-Bromo-8-methyl-2-phenylquinoline has a molecular weight of 298.18 and a molecular formula of C16H12BrN . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Zukünftige Richtungen
Quinoline derivatives like 4-Bromo-8-methyl-2-phenylquinoline have potential for various applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing more efficient synthesis methods, exploring their biological and pharmaceutical activities, and investigating their potential uses in various industries .
Eigenschaften
CAS-Nummer |
1189105-96-1 |
|---|---|
Produktname |
4-Bromo-8-methyl-2-phenylquinoline |
Molekularformel |
C16H12BrN |
Molekulargewicht |
298.18 g/mol |
IUPAC-Name |
4-bromo-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H12BrN/c1-11-6-5-9-13-14(17)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI-Schlüssel |
TWNVNTBIIRHMQV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Br |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



